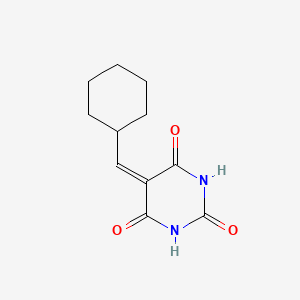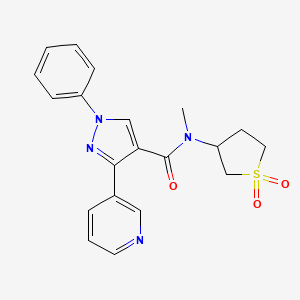![molecular formula C20H28N2O3 B7452691 7,7,9-Trimethyl-3-[2-(4-methylphenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7452691.png)
7,7,9-Trimethyl-3-[2-(4-methylphenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,7,9-Trimethyl-3-[2-(4-methylphenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione is a unique chemical compound that has been extensively researched in the field of medicinal chemistry. This compound has shown promising results in various scientific studies, and its potential applications in the development of new drugs have been explored.
作用機序
The mechanism of action of 7,7,9-Trimethyl-3-[2-(4-methylphenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione involves the inhibition of certain enzymes and receptors in the body. The compound has been shown to inhibit the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is a neurotransmitter that is essential for cognitive function. The compound has also been shown to modulate the activity of certain receptors in the brain, which can lead to the improvement of cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7,7,9-Trimethyl-3-[2-(4-methylphenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione have been extensively studied. The compound has been shown to improve cognitive function in animal models, and it has also been shown to have neuroprotective effects. The compound has been shown to increase the levels of certain neurotransmitters in the brain, including acetylcholine and dopamine, which are essential for cognitive function. The compound has also been shown to reduce oxidative stress and inflammation in the brain, which can lead to the improvement of cognitive function.
実験室実験の利点と制限
The advantages of using 7,7,9-Trimethyl-3-[2-(4-methylphenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione in lab experiments include its high yield and purity, as well as its potential applications in the development of new drugs. The compound has been extensively studied, and its mechanism of action and biochemical and physiological effects have been well documented. However, the limitations of using this compound in lab experiments include its high cost and the need for specialized equipment and expertise.
将来の方向性
There are several future directions for the research and development of 7,7,9-Trimethyl-3-[2-(4-methylphenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione. One potential direction is the development of new drugs based on the structure of this compound. The compound has shown promising results in the treatment of various diseases, and further research is needed to explore its potential applications. Another potential direction is the optimization of the synthesis method of this compound, which can lead to a higher yield and lower cost. Additionally, the mechanism of action of this compound can be further studied to gain a deeper understanding of its effects on the body.
合成法
The synthesis method of 7,7,9-Trimethyl-3-[2-(4-methylphenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione involves the reaction of 1,3-diazaspiro[4.5]decane-2,4-dione with 4-methylphenol and 2-bromoethylamine hydrobromide. The reaction is carried out in the presence of a catalyst and under controlled conditions. The yield of the compound is high, and the purity of the product is ensured through various purification techniques.
科学的研究の応用
The scientific research application of 7,7,9-Trimethyl-3-[2-(4-methylphenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione has been extensively studied in the field of medicinal chemistry. This compound has shown potential in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been tested in vitro and in vivo, and the results have been promising.
特性
IUPAC Name |
7,7,9-trimethyl-3-[2-(4-methylphenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c1-14-5-7-16(8-6-14)25-10-9-22-17(23)20(21-18(22)24)12-15(2)11-19(3,4)13-20/h5-8,15H,9-13H2,1-4H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPOFMJWJKAKUHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC2(C1)C(=O)N(C(=O)N2)CCOC3=CC=C(C=C3)C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-acetamidoanilino)-2-oxoethyl]-2-[(3,5-dimethyl-4-isoxazolyl)methylthio]-N-ethylbenzamide](/img/structure/B7452612.png)



![N-(2,1,3-benzothiadiazol-4-yl)-2-(3-ethyl-4-oxo-5-thiophen-2-ylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B7452648.png)
![[2-Oxo-1-phenyl-2-[3-(trifluoromethyl)anilino]ethyl] 4-[(2-cyanoacetyl)amino]benzoate](/img/structure/B7452651.png)
![9-Butyl-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,10,12,14,16-heptaen-8-one](/img/structure/B7452664.png)
![2-[(5E)-5-{[5-(3,5-dichlorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B7452672.png)

![[2-[4-(2,4-Dimethylphenyl)sulfonylpiperazin-1-yl]-2-oxoethyl] 2,4,6-trimethylbenzoate](/img/structure/B7452681.png)
![2-[(5E)-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B7452688.png)
![N-[2-chloro-6-(trifluoromethyl)phenyl]-2-[2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetamide](/img/structure/B7452700.png)
![2-[(5E)-5-[[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B7452703.png)
![N-[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl]-3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-N-methylpropanamide](/img/structure/B7452717.png)